1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide
Description
This compound features a 1H-imidazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further linked via an ethyl chain to a pyrazolo[1,5-a]imidazole heterocycle.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-15-8-10(12-9-15)20(18,19)14-4-5-16-6-7-17-11(16)2-3-13-17/h2-3,6-9,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWJYHKZKPDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide involves multiple steps, typically starting with the preparation of the imidazole and pyrazole precursors. One common synthetic route includes the condensation of 1-methylimidazole with an appropriate sulfonamide derivative, followed by cyclization with a pyrazole precursor under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted imidazole and pyrazole derivatives .
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C11H14N6O2S
- CAS Number : 1798622-96-4
The compound features a complex imidazole structure that is critical for its biological activity. The incorporation of the pyrazolo group enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives, including the examined compound, exhibit promising antimicrobial properties. For instance, research has shown that related compounds can inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents.
Case Study : A study on related pyrazolo[1,5-a]imidazole derivatives indicated that several synthesized compounds displayed significant antibacterial and antifungal activity against various pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Cancer Treatment
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Pyrazolo[1,5-a]imidazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation.
Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PI3Kδ, a target in cancer therapy. The findings indicated that modifications at specific positions could enhance selectivity and potency against cancer cell lines .
Neurological Disorders
The compound has potential applications in the treatment of neurodegenerative diseases due to its ability to modulate serotonin receptors. Imidazole-based compounds have been explored for their effects on the serotonergic system, which is crucial in managing conditions like depression.
Case Study : Research highlighted the efficacy of imidazole derivatives as serotonin receptor modulators, suggesting their role in treating mood disorders .
Inhibition of Kinases
The compound has been investigated as a potential inhibitor of Janus kinase (JAK) pathways, which are implicated in various inflammatory and autoimmune diseases.
Case Study : A study focused on the design and synthesis of imidazole derivatives revealed their effectiveness as JAK2 inhibitors, providing insights into their therapeutic potential in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Analog: 4-Methoxy-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide (BJ14741)
- Structure : Replaces the imidazole core with a benzene ring substituted by methoxy and methyl groups. Retains the pyrazoloimidazole-ethyl-sulfonamide moiety.
- Electron Effects: The methoxy group on the benzene ring could alter electronic properties, affecting binding interactions.
- Applications : Similar sulfonamide-heterocycle hybrids are often explored as enzyme inhibitors or antimicrobial agents .
Imidazole-Sulfonamide Variant: 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide
- Structure : Features a dimethyl-substituted imidazole core and a piperidinyl-quinazolinyl substituent instead of the pyrazoloimidazole-ethyl group.
- Key Differences :
Bipyridine-Imidazole Hybrid: N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structure : Combines imidazole with bipyridine, synthesized via nucleophilic aromatic substitution (SNAr).
- Key Differences :
- Heterocycle Diversity : The bipyridine system may enhance π-π stacking interactions, contrasting with the pyrazoloimidazole’s fused ring system in the target compound.
- Functional Groups : Lacks a sulfonamide group but includes an aromatic diamine, suggesting divergent biological targets (e.g., DNA intercalation) .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications, providing a comprehensive overview of its significance in drug development.
Chemical Structure
The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The presence of imidazole and pyrazole moieties enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including melanoma and breast cancer. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics and interfering with DNA synthesis.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SK-MEL-5 | 0.021 | Microtubule disruption |
| Compound B | MDA-MB-435 | 0.490 | Apoptosis induction |
| This compound | A375 | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. The compound's structural features suggest potential efficacy against a range of pathogens. For instance, related compounds have shown activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | Jain et al. |
| Compound D | Escherichia coli | 18 | Jain et al. |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that it may induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Furthermore, it may inhibit key enzymes involved in cell proliferation.
Case Studies
A notable study investigated the effects of similar imidazole derivatives on melanoma cells. The results indicated that these compounds could significantly reduce tumor growth in vivo without causing substantial toxicity to normal cells . Another study focused on the antimicrobial properties of imidazole derivatives, demonstrating their effectiveness against resistant bacterial strains .
Q & A
Q. What are the key considerations for synthesizing 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide in a laboratory setting?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of sulfonamide-forming agents (e.g., sulfonyl chlorides) under anhydrous conditions with nitrogen protection to avoid hydrolysis .
- Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred for imidazole ring functionalization due to their ability to stabilize intermediates .
- Catalysts : Employ bases like K₂CO₃ or triethylamine to deprotonate reactive sites and accelerate nucleophilic substitutions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity. Monitor reactions via thin-layer chromatography (TLC) with UV detection .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming regiochemistry of the pyrazoloimidazole and imidazole rings. For example, δ ~11.5 ppm (DMSO-d₆) indicates sulfonamide NH protons, while aromatic protons appear at δ 6.5–8.6 ppm .
- LCMS/HRMS : Validates molecular weight and purity (>98% via HPLC with C18 columns and acetonitrile/water gradients) .
- X-ray Crystallography : Resolves ambiguous stereochemistry. Use SHELXL for refinement; prioritize high-resolution (<1.0 Å) datasets to minimize errors in heterocyclic bond lengths .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Temperature Control : Elevated temperatures (70–120°C) enhance coupling efficiency but may degrade heat-sensitive intermediates. Use microwave-assisted synthesis for rapid, controlled heating .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to link aryl/heteroaryl fragments, optimizing ligand-to-metal ratios .
- In Situ Monitoring : Employ in-line IR spectroscopy or mass spectrometry to detect intermediates and adjust stoichiometry dynamically .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for novel analogs .
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?
Methodological Answer:
- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect in vivo degradation products (e.g., sulfonamide hydrolysis) that may reduce efficacy .
- Structural Analog Comparison : Cross-reference activity data with analogs (e.g., pyrazolo[1,5-a]imidazole derivatives) to pinpoint substituents affecting target binding .
Q. What computational strategies are recommended for studying interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Validate with MD simulations (AMBER/CHARMM) to assess stability of hydrogen bonds with sulfonamide groups .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinities, prioritizing residues within 4 Å of the pyrazoloimidazole core .
- QSAR Modeling : Develop regression models using descriptors like polar surface area and H-bond donors to predict activity cliffs .
Data Contradiction Analysis
Q. How can conflicting crystallographic data (e.g., bond length variations) be resolved?
Methodological Answer:
Q. What methods address inconsistencies in biological assay reproducibility?
Methodological Answer:
- Standardized Protocols : Use ATP-based luminescence assays for kinase inhibition studies to minimize interference from compound autofluorescence .
- Blind Re-testing : Repeat assays with fresh stocks (stored at -80°C under argon) to rule out degradation .
Structural and Functional Analog Design
Q. What strategies guide the design of analogs with enhanced target selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
